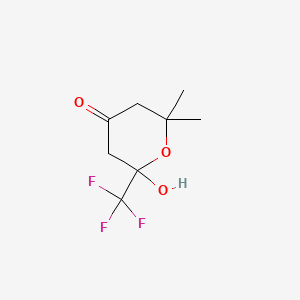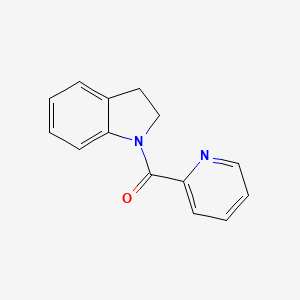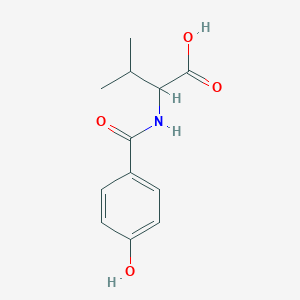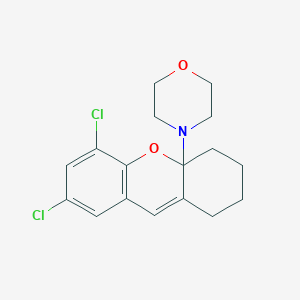
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, also known as HDT or HDTMA, is a chemical compound with potential applications in various scientific research fields. This compound has a unique structure and properties that make it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has potential applications in various scientific research fields. One of the primary applications of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is in the field of organic synthesis. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one also has potential applications in the field of medicinal chemistry. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has antifungal and antibacterial properties. It has also been shown to have potential anticancer activity. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not fully understood. However, studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can inhibit the growth of various microorganisms, including fungi and bacteria. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has also been shown to induce apoptosis in cancer cells. The exact mechanism by which 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one exerts its antifungal, antibacterial, and anticancer effects is still under investigation.
Biochemical and Physiological Effects
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments is its unique structure and properties. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
However, there are also some limitations to using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments. One of the limitations is the potential toxicity of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be toxic to some cells at high concentrations. Another limitation is the limited availability of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not commercially available, and it must be synthesized in the lab.
Orientations Futures
For research on 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one include further investigation of its mechanism of action and the development of new synthetic methods for its production.
Méthodes De Synthèse
The synthesis method of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with trifluoromethylacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction leads to the formation of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one as a yellow crystalline solid. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-6(2)3-5(12)4-7(13,14-6)8(9,10)11/h13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPZQYIAXSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)

![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)
